Cyclopentolate hydrochloride

概要

説明

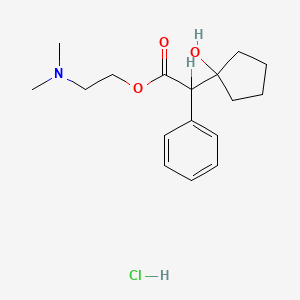

Cyclopentolate hydrochloride is a parasympatholytic anticholinergic compound primarily used in ophthalmology to induce mydriasis (dilation of the pupil) and cycloplegia (paralysis of the ciliary muscle of the eye) for diagnostic purposes . It is a small molecule with the chemical formula C17H25NO3·HCl and is known for its rapid onset and relatively short duration of action compared to other similar agents .

準備方法

Cyclopentolate hydrochloride is synthesized through a multi-step process starting with phenylacetic acid and cyclopentanone. The key steps include:

Formation of Intermediate: Phenylacetic acid reacts with cyclopentanone to form 2-(1-hydroxycyclopentyl)phenylacetic acid.

Purification: The final product, this compound, is purified through crystallization and drying processes.

化学反応の分析

Cyclopentolate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.

Oxidation and Reduction: While not commonly involved in oxidation or reduction reactions, the compound’s phenyl ring can undergo electrophilic aromatic substitution under specific conditions.

科学的研究の応用

Cyclopentolate hydrochloride has a wide range of applications in scientific research:

作用機序

Cyclopentolate hydrochloride exerts its effects by blocking muscarinic receptors in the eye. This inhibition prevents the action of acetylcholine, a neurotransmitter responsible for the contraction of the ciliary muscle and the constriction of the pupil . By blocking these receptors, this compound induces relaxation of the sphincter of the iris and the ciliary muscles, leading to mydriasis and cycloplegia .

類似化合物との比較

Cyclopentolate hydrochloride is often compared with other anticholinergic agents such as atropine and tropicamide:

Similar compounds include:

- Atropine

- Tropicamide

- Scopolamine

This compound is unique in its balance of rapid onset and moderate duration of action, making it highly effective for ophthalmic diagnostic procedures .

生物活性

Cyclopentolate hydrochloride is an anticholinergic agent primarily used in ophthalmology for inducing mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle), which facilitates various diagnostic procedures. This article explores its biological activity, mechanisms of action, clinical applications, and associated case studies.

Cyclopentolate acts as a muscarinic antagonist , blocking the muscarinic acetylcholine receptors (mAChRs) in the eye. The primary receptors involved are:

- M1 Receptor : Inhibits adenylate cyclase and modulates potassium channels.

- M5 Receptor : Similar functions to M1, contributing to the physiological effects observed after administration.

By inhibiting these receptors, cyclopentolate prevents the sphincter muscle of the iris from contracting and the ciliary body from accommodating for near vision, resulting in mydriasis and cycloplegia. The onset of these effects typically occurs within 15 to 60 minutes post-application, with recovery lasting up to 24 hours or longer in individuals with darker irises .

Clinical Applications

This compound is predominantly utilized in:

- Ophthalmic Examinations : To facilitate refraction assessments and fundoscopic examinations.

- Treatment of Uveitis : Helps alleviate pain by preventing ciliary muscle spasms.

- Management of Amblyopia : Assists in occluding vision in one eye to promote development in the other.

Dosage and Efficacy

Research indicates that different concentrations of cyclopentolate can yield varying effects on anterior chamber parameters. A study comparing 0.5% and 1% solutions found significant increases in anterior chamber depth (ACD) and volume (ACV) after administration, particularly with the 1% concentration:

| Parameter | Pre-treatment (1%) | Post-treatment (1%) | Pre-treatment (0.5%) | Post-treatment (0.5%) |

|---|---|---|---|---|

| ACD (mm) | 2.762 ± 0.28 | 2.890 ± 0.25 | 2.710 ± 0.28 | 2.860 ± 0.27 |

| ACV (mm³) | 141.40 ± 20.59 | 154.35 ± 19.69 | 137.40 ± 20.48 | 152.93 ± 20.50 |

| IOP (mmHg) | 13.25 ± 1.77 | 15.13 ± 2.49 | - | - |

Statistical analysis confirmed significance for ACD and IOP changes following the use of the higher concentration .

Side Effects and Toxicity

While cyclopentolate is generally safe when used as prescribed, there are notable side effects associated with its use, particularly in cases of overdose or misuse:

- Central Nervous System Effects : Reports have documented symptoms such as hallucinations, seizures, and disorientation following excessive use .

- Ocular Effects : Prolonged mydriasis can lead to increased intraocular pressure (IOP) and potential complications in patients with glaucoma .

Case Studies

Several case studies illustrate both therapeutic benefits and adverse effects:

- Case of Overuse : A patient with bilateral keratitis used excessive doses of cyclopentolate leading to keratitis resolution upon cessation but experienced withdrawal symptoms such as tremors and anxiety .

- Toxicity Report : An incident involving an eight-year-old patient highlighted CNS toxicity after receiving cyclopentolate for refraction, emphasizing the need for careful monitoring during administration .

- Dependence Issues : A case involving a patient who abused cyclopentolate for its psychoactive effects revealed significant withdrawal symptoms when attempting to discontinue use .

特性

IUPAC Name |

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3.ClH/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17;/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZVMUBMXGOLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9045390 | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855558 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60452-46-2, 5870-29-1, 60452-44-0 | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (+)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5870-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, α-(1-hydroxycyclopentyl)-, 2-(dimethylamino)ethyl ester, hydrochloride, (-)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60452-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005870291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate hydrochloride, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060452462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopentolate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-(1-hydroxycyclopentyl)-2-phenylacetoxy)ethyldimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/736I6971TE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。